molecular formula C18H14N2 B3065829 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene CAS No. 6246-98-6

3,6-Bis-(phenylimino)-cyclohexa-1,4-diene

Cat. No. B3065829
CAS RN: 6246-98-6
M. Wt: 258.3 g/mol
InChI Key: QLSPXVTVRFSANN-UHFFFAOYSA-N
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Description

3,6-Bis-(phenylimino)-cyclohexa-1,4-diene (3,6-BPCD) is an organic compound that has been used for a variety of applications in the scientific research community, including synthesis, drug development, and laboratory experiments. This compound is a versatile and useful tool for researchers due to its unique properties and wide range of applications.

Scientific Research Applications

Electrochemical Synthesis

The electrochemical synthesis of derivatives of cyclohexa-1,4-diene, such as 1-methoxy-3,6-bis (trimethylsilyl) cyclohexa-1,4-diene, demonstrates its potential as a precursor for pharmaceutical compounds like ketoprofen. This synthesis involves an undivided cell with a sacrificial aluminium anode and a stainless steel cathode, showing a pathway for the efficient production of medically relevant compounds (Biran, Bordeau, Serein-Spirau, Leger-Lambert, & Dunoguès, 1993).

Polymerization Catalyst

Cyclohexa-1,4-diene derivatives are used in polymerization processes. For instance, a nickel catalyst was developed for cyclohexa-1,3-diene polymerization, resulting in a crystalline polymer with a 1,4-linked cis-syndiotactic structure. This highlights its utility in creating specific polymer structures, which can be significant in material science (Nakano, Yao, Usuki, Tanimura, & Matsuoka, 2000).

Crystal Structure Analysis

An orthorhombic polymorph of a compound containing the cyclohexa-1,4-diene structure was analyzed, revealing details about its molecular and crystal structure. Such studies are vital in understanding the physical and chemical properties of new materials (Ohno, Fujihara, & Nagasawa, 2014).

Transfer Processes in Catalysis

Cyclohexa-1,3-diene motifs, related to the cyclohexa-1,4-diene framework, are used in B(C6F5)3-catalyzed transfer processes, like transfer hydrogenation of alkenes. This shows the versatility of cyclohexa-1,4-diene derivatives in chemical synthesis and catalysis (Yuan, Orecchia, & Oestreich, 2017).

Diels-Alder Reactions

The cyclohexa-1,4-diene derivatives are used in Diels-Alder reactions, a common and powerful tool in organic chemistry for creating cyclic compounds. This application is fundamental in synthesizing complex organic molecules, including pharmaceuticals and polymers (Bhoothappa & Suresh, 2012).

properties

IUPAC Name

1-N,4-N-diphenylcyclohexa-2,5-diene-1,4-diimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSPXVTVRFSANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C=CC(=NC3=CC=CC=C3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395708
Record name 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis-(phenylimino)-cyclohexa-1,4-diene

CAS RN

6246-98-6
Record name 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Ohno, H Maruyama, T Fujihara… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C30H24N4, the central benzoquinonediimine moiety is approximately planar, with a maximum deviation of 0.044 (14) Å. The four terminal phenyl rings are twisted …
Number of citations: 8 scripts.iucr.org
K Ohno, T Fujihara, A Nagasawa - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
A new orthorhombic polymorph of the title compound, C30H24N4, with a density of 1.315 Mg m−3, has been obtained. The molecule is centrosymmetric with the centroid of the …
Number of citations: 7 scripts.iucr.org
H Lei, A Langlois, D Fortin, PL Karsenti… - Physical Chemistry …, 2017 - pubs.rsc.org
An azophenine derivative was synthesized by coupling truxene and azophenine via the copper-free Sonagashira reaction using Pd2(dba)3 and As(PPh)3 as catalysts. The crystal …
Number of citations: 6 pubs.rsc.org
JOE Sosoe, C Malveau, T Maris, R Iftimie… - The Journal of Organic …, 2023 - ACS Publications
Like hydroquinones and quinones, aromatic compounds with multiple NH 2 groups and the corresponding quinonediimines have the potential to serve as components of useful redox-…
Number of citations: 1 pubs.acs.org
H Lei, SM Aly, PL Karsenti, D Fortin… - Inorganic …, 2017 - ACS Publications
Azophenine, (α-C 6 H 5 NH) 2 (C 6 H 5 –NC 6 H 2 N–C 6 H 5 ), well known to be non-emissive, was rigidified by replacing two amine protons by two difluoroboranes (BF 2 + ) and …
Number of citations: 8 pubs.acs.org
L Hu - core.ac.uk
Cette thèse présente la conception, la synthèse et l'étude photophysique de divers dérivés d'azophénine comme modèles structurels mono-bloc pour l'éméraledine qui est une forme …
Number of citations: 2 core.ac.uk

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